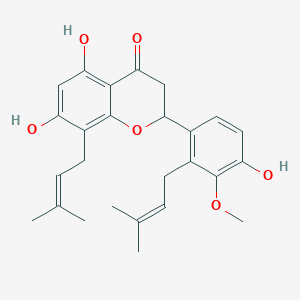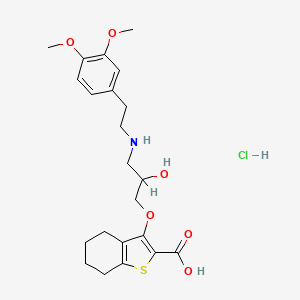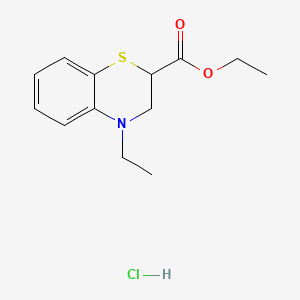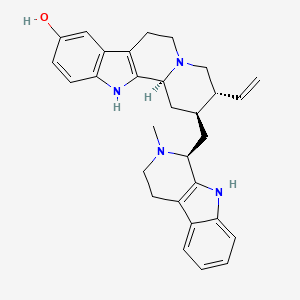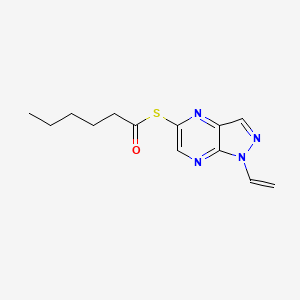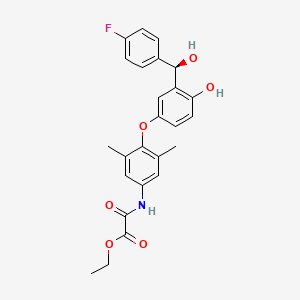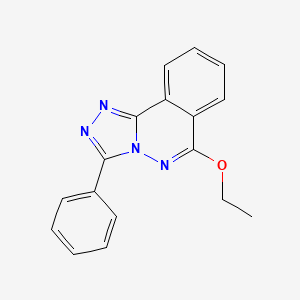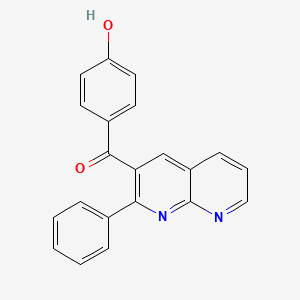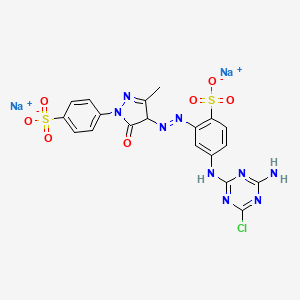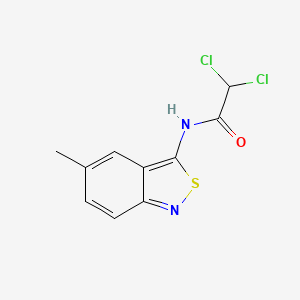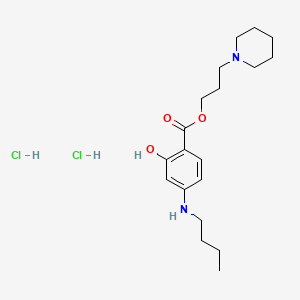
Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride is a chemical compound with the molecular formula C19H32Cl2N2O3 This compound is a derivative of salicylic acid, which is widely known for its applications in medicine and cosmetics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride typically involves the esterification of salicylic acid with 3-piperidinopropanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. The dihydrochloride salt form is obtained by treating the ester with hydrochloric acid, followed by crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the formulation of cosmetics and personal care products due to its skin-beneficial properties.
Mécanisme D'action
The mechanism of action of salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it may interact with microbial cell membranes, leading to antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.
Methyl Salicylate: An ester of salicylic acid, commonly used in topical analgesics.
Aspirin (Acetylsalicylic Acid): A well-known anti-inflammatory and analgesic agent.
Uniqueness
Salicylic acid, 4-butylamino-, 3-piperidinopropyl ester, dihydrochloride is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to its parent compound. These modifications also potentially broaden its range of applications in various fields.
Propriétés
Numéro CAS |
102338-95-4 |
|---|---|
Formule moléculaire |
C19H32Cl2N2O3 |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
3-piperidin-1-ylpropyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride |
InChI |
InChI=1S/C19H30N2O3.2ClH/c1-2-3-10-20-16-8-9-17(18(22)15-16)19(23)24-14-7-13-21-11-5-4-6-12-21;;/h8-9,15,20,22H,2-7,10-14H2,1H3;2*1H |
Clé InChI |
KXSFVAURGRUWQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=C(C=C1)C(=O)OCCCN2CCCCC2)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




